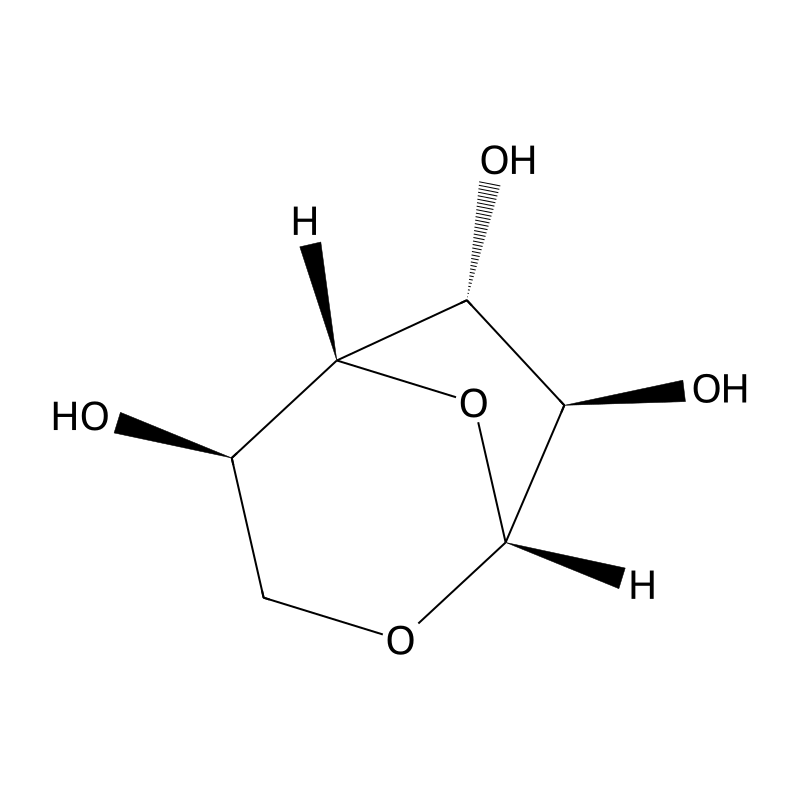1,6-Anhydro-beta-D-glucofuranose

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
1,6-Anhydro-beta-D-glucofuranose, also known as levoglucosan, is a cyclic sugar compound derived from the dehydration of beta-D-glucose. Its molecular formula is C₆H₁₀O₅, and it features a unique structure characterized by the absence of a hydroxyl group at the 1-position and the formation of an ether linkage between the 1 and 6 positions. This compound plays a significant role in various biological and chemical processes, often serving as an intermediate in carbohydrate metabolism and synthesis.
Biomass Conversion and Biofuels:
- Marker compound for biomass burning: Due to its stability and high abundance in smoke from biomass burning, 1,6-Anhydro-beta-D-glucofuranose serves as a marker compound for identifying and quantifying the contribution of biomass burning to air pollution. This information is crucial for understanding the impact of wildfires and other forms of biomass burning on air quality. [Source: Atmospheric Environment()]
- Biofuel production: Research explores the potential of 1,6-Anhydro-beta-D-glucofuranose as a platform molecule for biofuel production. Its readily available hydroxyl groups can be converted into various biofuels like levoglucosanol and bio-ethers through different chemical processes. [Source: Green Chemistry()]
Environmental and Climate Research:
- Understanding carbon cycling: 1,6-Anhydro-beta-D-glucofuranose plays a role in the global carbon cycle. Studying its atmospheric transport, deposition, and degradation in the environment helps scientists understand the fate of carbon released from biomass burning and its impact on climate change. [Source: Journal of Geophysical Research: Atmospheres()]
- Climate proxy records: Analyzing the presence and abundance of 1,6-Anhydro-beta-D-glucofuranose in ice cores and sediment layers can provide insights into past fire regimes and biomass burning events. This information helps scientists reconstruct past climate changes and understand the relationship between fire and climate over long time scales. [Source: The Holocene()]
Material Science and Engineering:
- Bio-based polymers: Research investigates the use of 1,6-Anhydro-beta-D-glucofuranose as a building block for developing sustainable and biodegradable polymers. These polymers have potential applications in packaging materials, drug delivery systems, and other areas. [Source: ACS Sustainable Chemistry & Engineering()]
- Carbon materials: The unique structure of 1,6-Anhydro-beta-D-glucofuranose can be used to synthesize various carbon-based materials with specific properties. These materials have potential applications in energy storage, catalysis, and other technological fields. [Source: Green Chemistry()]
Additionally, this compound undergoes thermal degradation, which can lead to the formation of various products through pyrolysis. The thermal transformation of glucose to 1,6-anhydro-beta-D-glucose has been studied extensively using high-temperature steam in continuous flow reactors .
1,6-Anhydro-beta-D-glucofuranose exhibits several biological activities. As a metabolite, it is involved in energy production and storage within organisms. It has been identified as a biomarker for certain metabolic processes and can influence various physiological functions. Studies suggest that it may also have potential applications in pharmacology due to its ability to modulate biological pathways .
The synthesis of 1,6-anhydro-beta-D-glucofuranose can be achieved through several methods:
- Thermal Dehydration: Glucose is subjected to high temperatures, which leads to dehydration and the formation of levoglucosan.
- Chemical Synthesis: Various synthetic routes involve the use of protecting groups and specific reagents that facilitate the selective removal of hydroxyl groups while forming the anhydro structure.
- Biochemical Pathways: Certain enzymatic processes can convert glucose into levoglucosan under specific conditions.
These methods highlight the versatility of producing this compound for research and industrial applications.
1,6-Anhydro-beta-D-glucofuranose is utilized in various fields:
- Food Industry: It serves as a sweetener or flavoring agent due to its sugar-like properties.
- Pharmaceuticals: Its derivatives are explored for drug development, particularly in glycosylation chemistry.
- Biomass Conversion: As a product from cellulose pyrolysis, it is significant in bioenergy production and sustainable materials research.
Studies have shown that 1,6-anhydro-beta-D-glucofuranose interacts with various biological molecules. Its role as a glycosyl donor allows it to participate in enzyme-mediated reactions that are crucial for glycoprotein synthesis. Additionally, its metabolic pathways are linked with other sugars and polysaccharides, indicating its importance in carbohydrate metabolism .
1,6-Anhydro-beta-D-glucofuranose shares structural similarities with other anhydro sugars. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 1,6-Anhydro-beta-D-glucose | C₆H₁₀O₅ | Derived from beta-D-glucose; used in glycosylation |
| Levoglucosan | C₆H₁₀O₅ | Anhydro derivative; significant in biomass conversion |
| 2-Deoxy-D-ribose | C₅H₁₀O₄ | Important in nucleic acid metabolism |
| 2-Deoxy-2-fluoro-D-glucose | C₆H₇F O₅ | Used as an analog in metabolic studies |
Uniqueness
The uniqueness of 1,6-anhydro-beta-D-glucofuranose lies in its specific anhydro structure that distinguishes it from other sugars. Its ability to serve as a versatile glycosyl donor while being involved in significant metabolic pathways makes it particularly valuable in both biochemical research and industrial applications.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant







